Ethyl 3-aminothieno[3,2-C]pyridine-2-carboxylate
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Overview
Description
Ethyl 3-aminothieno[3,2-C]pyridine-2-carboxylate is a heterocyclic compound with the molecular formula C10H10N2O2S and a molecular weight of 222.27 g/mol This compound is characterized by its unique structure, which includes a thieno[3,2-C]pyridine core substituted with an amino group at the 3-position and an ethyl ester at the 2-position
Mechanism of Action
Target of Action
Ethyl 3-aminothieno[3,2-C]pyridine-2-carboxylate primarily targets the respiratory system , gastrointestinal system , eyes , and skin
Result of Action
It is known to cause irritation in the respiratory system, gastrointestinal system, eyes, and skin .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it should be stored in a dark place at a temperature below -20°C
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-aminothieno[3,2-C]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminothiophene with ethyl 2-chloro-3-oxobutanoate in the presence of a base, followed by cyclization to form the thieno[3,2-C]pyridine ring system . The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or dimethylformamide.
Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the laboratory-scale procedures. This includes the use of continuous flow reactors to ensure consistent product quality and yield, as well as the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-aminothieno[3,2-C]pyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted thieno[3,2-C]pyridine derivatives.
Scientific Research Applications
Ethyl 3-aminothieno[3,2-C]pyridine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Comparison with Similar Compounds
Ethyl 3-aminothieno[3,2-C]pyridine-2-carboxylate can be compared with other similar compounds such as:
- Ethyl 3-aminothieno[2,3-C]pyridine-2-carboxylate
- Methyl 3-aminothieno[2,3-C]pyridine-2-carboxylate
- Ethyl 3-aminothieno[2,3-B]pyridine-2-carboxylate
Uniqueness: The unique structural features of this compound, such as the specific positioning of the amino and ester groups, contribute to its distinct chemical and biological properties . This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
ethyl 3-aminothieno[3,2-c]pyridine-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S/c1-2-14-10(13)9-8(11)6-5-12-4-3-7(6)15-9/h3-5H,2,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCUBMCXQOVJZFT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)C=CN=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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